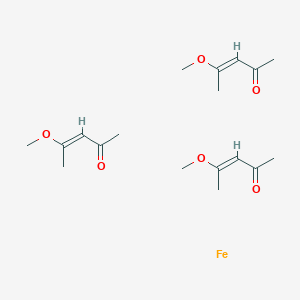

Iron tri(4-methoxypent-3-en-2-one)

Beschreibung

Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate or Fe(acac)₃, is a coordination complex with the molecular formula C₁₅H₂₁FeO₆ and CAS number 14024-18-1 . It is a dark red crystalline powder with a density of 5.24 g/mL and a melting point of 180–183°C (decomposition) . This compound is widely used in catalysis, materials science, and as a precursor for iron oxide nanoparticles due to its stability and solubility in organic solvents .

Eigenschaften

IUPAC Name |

iron;(E)-4-methoxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONTUVKJQKYLBP-VSBSIAEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .

Industrial Production Methods

In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iron(III) oxide and other by-products.

Reduction: It can be reduced to iron(II) compounds under specific conditions.

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .

Wissenschaftliche Forschungsanwendungen

Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: It serves as a model compound for studying iron-containing enzymes and proteins.

Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

Wirkmechanismus

The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Iron(III) Complexes with Hydroxypyridinone Ligands

Iron(III) complexes derived from hydroxypyridinone ligands, such as 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones, exhibit enhanced iron-chelating stability compared to Fe(acac)₃. Key differences include:

- Ligand Structure: Hydroxypyridinones form six-membered chelate rings, whereas acetylacetonate (acac) ligands form five-membered rings .

- pFe³⁺ Values: Hydroxypyridinone complexes demonstrate higher pFe³⁺ values (~20.5), indicating stronger iron-binding affinity, compared to Fe(acac)₃ (pFe³⁺ ~15.2) .

- Applications: Hydroxypyridinone complexes are prioritized in medicinal chemistry for iron overload therapy, while Fe(acac)₃ is primarily used in industrial catalysis .

Table 1: Structural and Functional Comparison

| Property | Fe(acac)₃ | Hydroxypyridinone-Fe(III) Complexes |

|---|---|---|

| Ligand Type | β-diketonate (acac) | Hydroxypyridinone |

| Coordination Geometry | Octahedral | Octahedral |

| pFe³⁺ | ~15.2 | ~20.5 |

| Primary Applications | Catalysis, nanomaterials | Therapeutic iron chelation |

| Thermal Stability | Stable up to 180°C | Stable up to 250°C |

4-Trimethylsiloxy-3-penten-2-one (TMS-acac)

TMS-acac (C₈H₁₄O₂Si ) is a silicon-modified acetylacetone derivative used as a ligand precursor. Unlike Fe(acac)₃, it lacks metal coordination but shares structural similarities:

- Reactivity: TMS-acac is a volatile liquid (boiling point 100°C at 9.75 Torr) and serves as a protected enol ether in organic synthesis .

- Functional Role : While Fe(acac)₃ is a preformed metal complex, TMS-acac is utilized to synthesize custom metal chelates via transmetallation .

Table 2: Physicochemical Properties

| Property | Fe(acac)₃ | 4-Trimethylsiloxy-3-penten-2-one |

|---|---|---|

| State at RT | Solid (dark red powder) | Liquid |

| Melting Point | 180–183°C | N/A (liquid) |

| Boiling Point | Decomposes | 100°C (at 9.75 Torr) |

| Solubility | Organic solvents (e.g., toluene) | Organic solvents (e.g., THF) |

4-(Methoxyphenyl)pent-3-en-2-one

This compound (C₁₂H₁₄O₂, CAS 1322-26-5) is a non-metallic analog with a methoxyphenyl substituent. Key distinctions include:

Comparison with Functionally Similar Iron Compounds

Ferric Acetylacetonate Derivatives

Derivatives like ferric acetylacetonate nitrate (Fe(acac)₃·NO₃) exhibit altered solubility and redox properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.